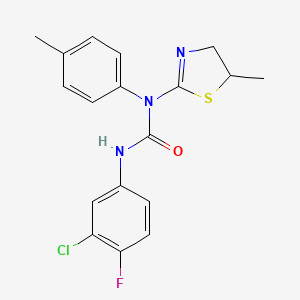

N'-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea

Description

N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Properties

Molecular Formula |

C18H17ClFN3OS |

|---|---|

Molecular Weight |

377.9 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)urea |

InChI |

InChI=1S/C18H17ClFN3OS/c1-11-3-6-14(7-4-11)23(18-21-10-12(2)25-18)17(24)22-13-5-8-16(20)15(19)9-13/h3-9,12H,10H2,1-2H3,(H,22,24) |

InChI Key |

QJJHJDUEZMDHKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(S1)N(C2=CC=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

Substitution Reactions: The 3-chloro-4-fluoroaniline is then reacted with the synthesized thiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the urea linkage.

Final Assembly: The final compound is obtained by reacting the intermediate with 4-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis of Urea Moiety

The urea group (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide. For example:

-

Conditions : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures (80–100°C) .

-

Byproducts : 3-Chloro-4-fluoroaniline and 5-methyl-4,5-dihydro-1,3-thiazol-2-amine derivatives .

Nucleophilic Aromatic Substitution (NAS)

The 3-chloro-4-fluorophenyl group may undergo NAS at the chlorine or fluorine positions with strong nucleophiles (e.g., amines, alkoxides):

| Reaction | Conditions | Product |

|---|---|---|

| Cl → NH₂ | NH₃, Cu catalyst, 120°C | 3-Amino-4-fluorophenyl derivative |

| F → OCH₃ | NaOCH₃, DMF, 60°C | 3-Chloro-4-methoxyphenyl derivative |

Similar reactivity is observed in structurally related chloro-fluorophenyl compounds .

Thiazole Ring Functionalization

The 5-methyl-4,5-dihydrothiazole ring can participate in:

-

Electrophilic substitution : Bromination or nitration at the thiazole’s C5 position.

-

Oxidation : Conversion to a thiazole oxide under oxidizing agents like H₂O₂ .

Example Reaction:

Conditions : 30% H₂O₂ in acetic acid, 50°C .

Cross-Coupling Reactions

The aryl chloride group may engage in Suzuki-Miyaura couplings with boronic acids:

Cyclization Reactions

Under basic conditions, intramolecular cyclization could form heterocyclic systems. For example, reaction with CS₂ or thiourea might yield fused thiazole-thiadiazine structures .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous urea derivatives shows decomposition above 250°C, releasing NH₃ and forming aromatic residues .

Key Data Table: Hypothetical Reaction Pathways

Research Gaps and Limitations

-

Direct experimental data for this compound are absent; inferences rely on analogs like N-(3-chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and urea-thiazole hybrids .

-

Green chemistry approaches (e.g., ultrasound-assisted synthesis using TCsSB catalyst ) remain untested for this molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

- N’-(3-Chloro-4-fluorophenyl)-N-(4-methylphenyl)urea

- N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)urea

- N’-(4-Fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea

Uniqueness

N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its thiazole ring, combined with the chloro and fluoro substitutions, provides a distinctive profile that can be exploited for various applications.

This compound’s versatility and potential make it a valuable subject for ongoing research and development across multiple scientific disciplines.

Biological Activity

N'-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies and literature.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 244.72 g/mol. Its structural characteristics include a thiazole ring and multiple aromatic substituents that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The thiazole moiety is particularly noted for its role in enhancing biological activity due to its ability to interact with various biological targets.

The mechanisms through which this compound exerts its effects may involve:

- Enzyme Inhibition : Compounds with urea linkages can act as enzyme inhibitors, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens by disrupting cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

-

Anticancer Activity :

- A study demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the thiazole structure can enhance potency .

- Another investigation highlighted the role of halogenated phenyl groups in improving the selectivity and efficacy of anticancer agents .

- Antimicrobial Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N'-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea?

The compound is synthesized via reaction of 3-chloro-4-fluorophenyl isocyanate with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine and 4-methylaniline in inert solvents (e.g., dichloromethane or toluene) under reflux. Triethylamine is used to neutralize HCl byproducts . Key parameters include stoichiometric ratios (1:1:1 for isocyanate:thiazolamine:aniline), reaction time (12–24 hours), and temperature (60–80°C). Purity is confirmed via HPLC or TLC, with yields typically ranging from 60–80% .

Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure?

- NMR : H and C NMR identify proton environments and carbon frameworks, with aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.2–9.0 ppm) .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths, angles, and anisotropic displacement parameters. For example, the urea carbonyl bond length is typically 1.23–1.25 Å .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 359.9 for [M+H]) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using GSK-3β as a model, referencing similar urea derivatives in ).

- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .

- Structural confirmation : Ensure crystallographic data (e.g., coplanarity of thiazole and urea groups, as in ) matches the bioactive conformation .

Q. What strategies optimize synthesis yield and scalability for research-grade quantities?

- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance reactivity .

- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to reduce reaction time .

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and stirring rate .

Q. How to refine crystallographic data for anisotropic displacement parameters (ADPs) in SHELXL?

- Restraints : Apply SIMU and DELU restraints to suppress unrealistic ADPs in flexible groups (e.g., methyl or fluorophenyl moieties) .

- Twinned data : Use TWIN/BASF commands in SHELXL for twinned crystals, refining twin fractions and HKLF5 data .

- Validation : Check ADPs with R, wR, and GooF metrics (target: R < 0.05, wR < 0.15) .

Q. How to computationally model target interactions for structure-activity relationship (SAR) studies?

- Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). The urea group often forms hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (10–100 ns trajectories) in GROMACS, focusing on RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.